molecular formula C8H15NO3 B13181080 3-Acetamido-4-methylpentanoic acid

3-Acetamido-4-methylpentanoic acid

Cat. No.: B13181080
M. Wt: 173.21 g/mol
InChI Key: HGNURKCTRTYYHD-UHFFFAOYSA-N
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Description

3-Acetamido-4-methylpentanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of pentanoic acid and features an acetamido group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4-methylpentanoic acid typically involves the acylation of 4-methylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetamido-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Acetamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.

    4-Methylpentanoic acid: Similar structure but without the acetamido group.

    N-Acetylleucine: Contains an acetamido group but differs in the position of the methyl group.

Uniqueness

3-Acetamido-4-methylpentanoic acid is unique due to the presence of both an acetamido group and a methyl group on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-acetamido-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO3/c1-5(2)7(4-8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

HGNURKCTRTYYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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